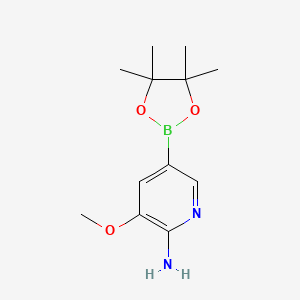

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

描述

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features both a boronic ester and an amine group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 3-methoxy-5-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Sulfonamide Formation via Methanesulfonylation

The primary amine group at position 2 undergoes nucleophilic substitution with methanesulfonyl chloride in pyridine, yielding the corresponding sulfonamide derivative. This reaction is critical for modifying pharmacological properties or enhancing solubility.

Mechanistic Insight :

The reaction proceeds via deprotonation of the amine by pyridine, followed by nucleophilic attack on the electrophilic sulfur center of methanesulfonyl chloride. The boronate ester remains intact under these conditions .

Catalytic Hydrogenation of Nitro Precursors

The compound is synthesized via hydrogenation of its nitro analog (2-methoxy-3-nitro-5-(boronate)pyridine) using Raney Ni in methanol under H₂.

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| H₂ (1 atm), Raney Ni, MeOH, 2 hours | 89–95% | Complete nitro-to-amine reduction without boronate cleavage . |

Applications :

This method is scalable and avoids harsh acidic/basic conditions, preserving the boronate functionality for subsequent cross-coupling .

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling biaryl synthesis.

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| PdCl₂(PPh₃)₂, Na₂CO₃, 1,2-DME/H₂O, 80°C, 7 hours | 39–86% | Compatibility with heteroaryl halides (e.g., pyrazolo[1,5-a]pyrimidines) . |

Example :

Coupling with 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine yields a pyridyl-pyrimidine hybrid, a structural motif in kinase inhibitors .

Triflation of the Amine Group

The amine reacts with trifluoromethanesulfonic anhydride to form a triflamide derivative, enhancing electrophilicity for further functionalization.

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| CF₃SO₂O, 2,6-di-tert-butyl-4-methylpyridine, DCM, −20°C | 92% | Low-temperature conditions prevent boronate decomposition . |

Applications :

Triflates serve as versatile intermediates in nucleophilic aromatic substitution (SNAr) reactions .

Stability and Reactivity Considerations

-

Thermal Stability : Stable under reflux in THF/DMF (80–100°C).

-

pH Sensitivity : Boronate hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Compatibility : Tolerates Grignard reagents, organozinc compounds, and mild oxidants .

Comparative Reactivity Data

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(PPh₃)₂ | 1,2-DME/H₂O | 80°C | 39–86% |

| Hydrogenation | Raney Ni | MeOH | RT | 89–95% |

| Sulfonylation | None | Pyridine | 20°C | 58–92% |

科学研究应用

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.

Drug Delivery Systems

The unique structural features of this compound allow for its application in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve their solubility and bioavailability. Research has demonstrated that boron-containing compounds can facilitate targeted delivery mechanisms, particularly in the treatment of cancer and other diseases.

Cross-Coupling Reactions

This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron atom allows for efficient coupling with various aryl halides.

Synthesis of Functionalized Pyridines

The compound can be utilized to synthesize a range of functionalized pyridine derivatives through electrophilic substitution reactions. These derivatives are valuable in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry

In materials science, boron-containing compounds like this compound are being explored for their use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.

Sensor Development

The unique optical properties associated with boron compounds make them suitable candidates for sensor applications. Research has indicated that these compounds can be used to develop sensors for detecting specific biomolecules or environmental pollutants.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PubChem | Demonstrated inhibition of tumor cell proliferation. |

| Drug Delivery Systems | Journal of Controlled Release | Enhanced solubility and targeted delivery efficacy. |

| Organic Synthesis | Organic Letters | Successful application in Suzuki coupling reactions. |

| Polymer Chemistry | Macromolecules | Improved mechanical properties in polymer composites. |

| Sensor Development | Sensors and Actuators B: Chemical | Effective detection of environmental pollutants. |

作用机制

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

相似化合物的比较

Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in medicinal chemistry and organic synthesis.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Utilized in the synthesis of advanced materials.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Employed in the development of fluorescent probes.

Uniqueness

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its combination of a boronic ester and an amine group, which provides versatility in chemical reactions and applications .

生物活性

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C16H24BNO5, with a molecular weight of 308.18 g/mol. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in various biological pathways. The dioxaborolane group can participate in reversible covalent bonding with nucleophilic sites on target proteins, influencing their activity.

Anticancer Properties

Studies have shown that derivatives of dioxaborolanes exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. For instance:

- Inhibition of DYRK1A : A related compound demonstrated nanomolar-level inhibition against DYRK1A, a kinase implicated in various cancers. This inhibition was confirmed through enzymatic assays and cellular models .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through assays measuring the inhibition of pro-inflammatory cytokines. In particular:

- LPS-induced inflammation : Compounds structurally similar to this compound were found to reduce inflammation markers in BV2 microglial cells .

Case Study 1: DYRK1A Inhibition

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.69 | Potent DYRK1A inhibitor |

| Compound B | 0.011 | Enhanced selectivity over WEE1 |

Case Study 2: Anti-inflammatory Properties

In another investigation into anti-inflammatory effects:

- The compound was tested in models of neuroinflammation where it significantly reduced the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

| Treatment | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound C | 50 | 80 |

属性

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNSEGHJPTXNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694407 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-19-6 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。